molecular formula C3H5N5O2 B2990003 1-Methyl-1,2,4-triazole 4-nitroimide CAS No. 52096-17-0

1-Methyl-1,2,4-triazole 4-nitroimide

Cat. No.: B2990003
CAS No.: 52096-17-0
M. Wt: 143.106
InChI Key: WYDUXYVFWUUSMI-UHFFFAOYSA-N
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Description

1-Methyl-1,2,4-triazole 4-nitroimide is an organic compound characterized by the presence of a triazole ring substituted with a methyl group and a nitroimide group. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,4-triazole 4-nitroimide typically involves the nitration of 1-methyl-1,2,4-triazole. One common method includes the reaction of 1-methyl-1,2,4-triazole with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through the formation of a nitronium ion, which then reacts with the triazole ring to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,4-triazole 4-nitroimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,4-triazole 4-nitroimide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1,2,4-triazole 4-nitroimide is unique due to the presence of both a methyl group and a nitroimide group on the triazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other triazole derivatives .

Properties

IUPAC Name

(1-methyl-1,2,4-triazol-4-ium-4-yl)-nitroazanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c1-6-3-7(2-4-6)5-8(9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDUXYVFWUUSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C=N1)[N-][N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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